molecular formula C18H28N6O14S B2941763 Cytidine hemisulfate CAS No. 6018-48-0

Cytidine hemisulfate

Cat. No. B2941763
CAS RN: 6018-48-0
M. Wt: 584.51
InChI Key: LXAAYEPISPEVHD-VWDXAFRGSA-N
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Description

Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N 1-glycosidic bond. It is a component of RNA and appears as a white water-soluble solid . Cytidine hemisulfate is a variant of cytidine .


Synthesis Analysis

Cytidine production in Escherichia coli can be improved by overexpressing uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens . Another study showed that the deletion of the uridine-cytidine kinase gene in E. coli positively impacts cytidine synthesis . A two-step synthesis method has also been described for the creation of cytidine- and guanosine-based copolymers .


Molecular Structure Analysis

The molecular formula of Cytidine is C9H13N3O5 . The structure of cytidine analogs has been studied using quantum mechanical and molecular docking studies . The structure of cytidine is crucial for its function and plays a significant role in its photostability .


Chemical Reactions Analysis

Cytidine is involved in several chemical reactions. It can be deaminated to uridine by cytidine deaminase (CDD), or it can undergo phosphorylation . An enzymatic assay has been developed that combines CDD and the indophenol method to measure cytidine .


Physical And Chemical Properties Analysis

Cytidine is a white, crystalline powder . It has a molar mass of 243.217 . The physical and photophysical properties of cytidine contribute to the high photostability of DNAs and RNAs .

Scientific Research Applications

1Cytidine Deaminases in Biomedical Engineering

Cytidine deaminases, such as those found in Cytidine hemisulfate, have been used in biomedical engineering for the discovery of highly efficient cytidine deaminases with sequence-context independence . These deaminases have high editing efficiencies, diverse editing windows, and increased ratios of on-target to off-target effects . They can induce C-to-T conversions at AC/TC/CC/GC sites and introduce stop codons in single-copy and multi-copy genes in mammalian cells without double-strand breaks .

2Activation-Induced Cytidine Deaminase (AID) in Adaptive Immunity

Cytidine hemisulfate is essential for the adaptive immune system due to its Activation Induced cytidine Deaminase (AID) enzyme . AID’s canonical activity is restricted to B lymphocytes, playing an essential role in the diversification of antibodies by enhancing specificity and changing affinity . This is possible through its DNA deaminase function, leading to mutations in DNA .

3AID in Carcinogenesis

AID, a component of Cytidine hemisulfate, has been implicated in carcinogenesis in varying tissue types including lymphoid and non-lymphoid cancers . AID promotes carcinogenesis through its natural ability to modify DNA through deamination, leading to mutations and epigenetic changes .

4Cytidine Analogs in Antimicrobial Drugs

Cytidine analogs, such as those derived from Cytidine hemisulfate, have been explored for their potential as antimicrobial drugs . In silico ADMET prediction has revealed improved pharmacokinetic profiles with lower acute oral toxicity of these cytidine analogs .

Mechanism of Action

Target of Action

Cytidine hemisulfate primarily targets the Uridine-cytidine kinase 2 in humans . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which are essential for RNA and DNA synthesis . Another significant target is the Activation Induced cytidine Deaminase (AID) enzyme, a member of the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (APOBEC) family of RNA/DNA editing enzymes . AID plays a central role in the diversification of antibodies by enhancing specificity and changing affinity .

Mode of Action

Cytidine interacts with its targets, leading to changes in their function. For instance, it can enhance the specificity and affinity of antibodies through its interaction with AID . This is possible through its DNA deaminase function, leading to mutations in DNA .

Biochemical Pathways

Cytidine is involved in complex and highly regulated biochemical pathways. It’s known that cytidine analogues can be metabolized by cytidine deaminase (CD), and CD-mediated deamination is considered to be the main cause for the short in vivo half-lives of these drugs . In the cytidine biosynthetic pathway in E. coli, energy is provided by ATP. UMP is generated through a series of catalytic steps, and then UTP and CTP are generated .

Pharmacokinetics

The pharmacokinetics of cytidine and its analogues are complexIt’s known that most cytidine analogue drugs are metabolized by cytidine deaminase (cd), and cd-mediated deamination is considered to be the main cause for the short in vivo half-lives of these drugs .

Result of Action

The molecular and cellular effects of cytidine’s action are diverse. Its canonical activity is restricted to B lymphocytes, playing an essential role in the diversification of antibodies by enhancing specificity and changing affinity . This is possible through its DNA deaminase function, leading to mutations in DNA . More recently, it has been appreciated that methylated cytidine, already known as a key epigenetic mark on DNA controlling gene expression, can also be a target for AID modification .

Action Environment

The action, efficacy, and stability of cytidine can be influenced by various environmental factors It’s important to note that the very activity that is so useful for B cell diversity and cellular reprogramming is dangerous for the integrity of the genome. Thus, AID expression and activity is tightly regulated, and deregulation is associated with diseases including cancer .

Future Directions

The future of cytidine and its analogs lies in their potential therapeutic applications. For instance, the development of oral hypomethylating agents (HMAs) like cedazuridine/decitabine has shown promise in the treatment of myeloid malignancies . Overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens has been shown to improve cytidine production in Escherichia coli, indicating potential for further development in this area .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t2*4-,6-,7-,8-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAAYEPISPEVHD-VWDXAFRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine hemisulfate

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